molecular formula C21H20FN3O3S B11084486 (2Z)-N-(4-fluorophenyl)-2-[(3-methoxyphenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazinane-6-carboxamide

(2Z)-N-(4-fluorophenyl)-2-[(3-methoxyphenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazinane-6-carboxamide

Cat. No.: B11084486
M. Wt: 413.5 g/mol
InChI Key: DJPXVHUFIFMNML-UHFFFAOYSA-N
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Description

(2Z)-N-(4-fluorophenyl)-2-[(3-methoxyphenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazinane-6-carboxamide is a complex organic compound with a unique structure that includes a thiazinane ring, a fluorophenyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(4-fluorophenyl)-2-[(3-methoxyphenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazinane-6-carboxamide typically involves multiple steps, including the formation of the thiazinane ring and the introduction of the fluorophenyl and methoxyphenyl groups. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to optimize the reaction conditions and increase the efficiency of the process. The use of advanced purification methods, such as chromatography, is also essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-(4-fluorophenyl)-2-[(3-methoxyphenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazinane-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

    Substitution: The fluorophenyl and methoxyphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

(2Z)-N-(4-fluorophenyl)-2-[(3-methoxyphenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazinane-6-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used in biochemical assays to investigate its interactions with biological molecules.

    Medicine: The compound may have potential therapeutic applications, such as acting as a lead compound for drug development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2Z)-N-(4-fluorophenyl)-2-[(3-methoxyphenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with a similar ester functional group.

    Acetylacetone: Another compound with a similar keto-enol tautomerism.

    Diketene: Used in the industrial production of ethyl acetoacetate, sharing some structural similarities.

Uniqueness

(2Z)-N-(4-fluorophenyl)-2-[(3-methoxyphenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazinane-6-carboxamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C21H20FN3O3S

Molecular Weight

413.5 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-(3-methoxyphenyl)imino-4-oxo-3-prop-2-enyl-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C21H20FN3O3S/c1-3-11-25-19(26)13-18(20(27)23-15-9-7-14(22)8-10-15)29-21(25)24-16-5-4-6-17(12-16)28-2/h3-10,12,18H,1,11,13H2,2H3,(H,23,27)

InChI Key

DJPXVHUFIFMNML-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N=C2N(C(=O)CC(S2)C(=O)NC3=CC=C(C=C3)F)CC=C

Origin of Product

United States

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